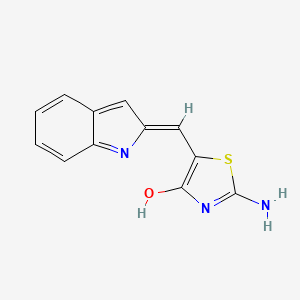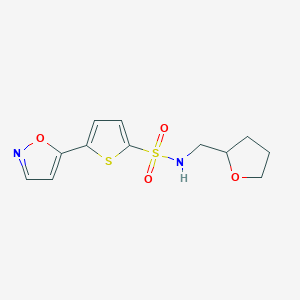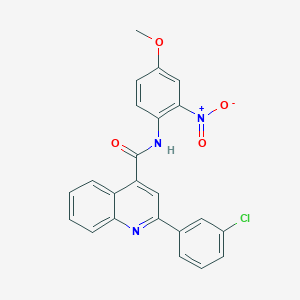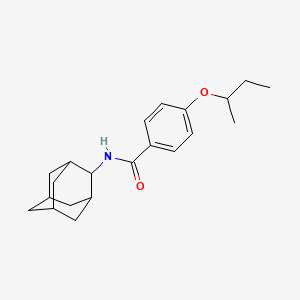
2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one, also known as indolyl-thiazolidinone, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In
Mécanisme D'action
The mechanism of action of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone is not fully understood, but it has been suggested that this compound exerts its biological effects by targeting specific molecular pathways. For example, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
Indolyl-thiazolidinone has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress-related pathways. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its wide range of biological activities, low toxicity, and high selectivity towards cancer cells. Moreover, this compound can be easily synthesized using simple and inexpensive methods. However, the limitations of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its poor solubility in water, which may limit its bioavailability and efficacy, and the lack of information on its long-term toxicity.
Orientations Futures
There are several future directions for the research on 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone. One of the potential applications of this compound is in the development of new antimicrobial drugs, especially for the treatment of multidrug-resistant microorganisms. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to explore the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone can be achieved through several methods, including the reaction of indole-2-carboxaldehyde with thiosemicarbazide in the presence of acetic acid, or the reaction of indole-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
Indolyl-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, this compound has been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-12-15-11(16)10(17-12)6-8-5-7-3-1-2-4-9(7)14-8/h1-6,16H,(H2,13,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVYAXUIYBHJQ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C(N=C(S3)N)O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C/C3=C(N=C(S3)N)O)/N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)


![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B5974717.png)
![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
amino]-1-phenylethanol](/img/structure/B5974774.png)